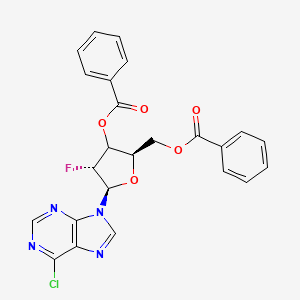

6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H18ClFN4O5 |

|---|---|

Molekulargewicht |

496.9 g/mol |

IUPAC-Name |

[(2R,4R,5R)-3-benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17-,19?,22-/m1/s1 |

InChI-Schlüssel |

UUXIUBHNOYWBNO-UJCOGGIZSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Chloro-9-(arabinofuranosyl)purine Derivatives

Abstract: 6-Chloro-9-(β-D-arabinofuranosyl)purine and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active nucleoside analogs, including antiviral and anticancer agents. The physicochemical properties of these compounds are critical determinants of their synthetic utility, formulation feasibility, and pharmacokinetic behavior. This guide provides an in-depth exploration of the key physicochemical parameters for this class of molecules, including aqueous solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and chemical stability. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the discovery and development of novel purine-based therapeutics.

Introduction: The Strategic Importance of Physicochemical Profiling

Purine nucleoside analogs represent a cornerstone of modern chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with essential cellular processes, leading to potent therapeutic effects. Within this class, 6-chloro-9-(β-D-arabinofuranosyl)purine stands out as a versatile synthetic precursor. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate extensive libraries of novel compounds.[1] This reactivity is fundamental to the synthesis of drugs like Nelarabine.

However, the ultimate success of a drug candidate depends not only on its pharmacological activity but also on its physicochemical properties. These characteristics govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to plasma stability and tissue penetration.[2] A comprehensive understanding of properties such as solubility, lipophilicity, and ionization is therefore indispensable for rational drug design and development. This guide explains the causality behind the experimental choices for characterizing these critical attributes for 6-chloropurine arabinoside derivatives.

Core Physicochemical Properties & Experimental Determination

This section details the theoretical importance and practical determination of the most influential physicochemical properties for 6-chloropurine arabinoside derivatives. Each protocol is presented as a self-validating system, emphasizing the rationale behind each step.

Aqueous Solubility (S₀)

Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of an orally administered drug. For intravenous formulations, it determines the maximum achievable concentration. Nucleoside analogs, with their multiple hydrogen bond donors and acceptors, often exhibit complex solubility behavior influenced by pH, temperature, and solid-state form (e.g., crystallinity).

The shake-flask method, proposed by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[2] The objective is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the true solubility limit.

Methodology:

-

Preparation: Add an excess amount of the solid 6-chloropurine arabinoside derivative to a known volume (e.g., 5-10 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[2]

-

Expert Insight: Using an "excess" of solid is crucial to ensure equilibrium is established with the undissolved phase. A visual confirmation of solid material at the end of the experiment validates this condition.

-

-

Equilibration: Agitate the vials in a constant-temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours).

-

Expert Insight: The equilibration time must be sufficient to reach a steady state. This is confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer increases.[2] Sonication for a short period (e.g., 10 minutes) at the start can help break up aggregates and accelerate the process.[2]

-

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove all undissolved particles.

-

Expert Insight: Filtration is a critical step. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Quantification: Accurately dilute the clear filtrate with the mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in µg/mL or mM.

Caption: Workflow for Shake-Flask Solubility Determination.

While specific experimental data for 6-chloro-9-(arabinofuranosyl)purine is not widely published, data for related compounds provides a useful baseline. 6-Chloropurine (the base) has slight solubility in water but is soluble in organic solvents like DMSO.[4][5] The riboside analog, 6-chloropurine riboside, is also soluble in DMSO and dimethylformamide.[6]

| Compound | Solvent | Solubility | Reference |

| 6-Chloropurine | Water | Slight | [4] |

| 6-Chloropurine | DMSO | ~10 mg/mL | [5] |

| 6-Chloropurine Riboside | DMSO | ~5 mg/mL | [6] |

| 6-Chloropurine Riboside | DMF | ~2 mg/mL | [6] |

-

Expected Influence of the Arabinose Moiety: The addition of the arabinofuranosyl sugar is expected to increase aqueous solubility compared to the 6-chloropurine base due to the presence of additional hydroxyl groups available for hydrogen bonding with water. Its solubility profile is likely to be comparable to that of the riboside analog.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial predictor of membrane permeability, plasma protein binding, and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.

While the shake-flask method using n-octanol and water is the traditional approach, it can be resource-intensive. A reverse-phase HPLC (RP-HPLC) method offers a rapid and reliable alternative by correlating a compound's retention time with the known LogP values of a set of standards.[7][8]

Methodology:

-

System Calibration:

-

Select a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Prepare solutions of these standards and inject them onto a C18 RP-HPLC column.

-

Perform a gradient elution (e.g., from high aqueous to high organic mobile phase) and record the retention time (tᵣ) for each standard.

-

Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k') versus the known LogP values of the standards. This should yield a linear relationship, which serves as the calibration curve.[7]

-

-

Sample Analysis:

-

Prepare a solution of the 6-chloropurine arabinoside derivative in the mobile phase.

-

Inject the sample onto the same HPLC system under identical conditions used for the standards.

-

Record the retention time (tᵣ) and calculate its log(k').

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log(k').

-

Caption: Workflow for RP-HPLC-based LogP Determination.

| Compound | LogP Value (Predicted) | Method | Reference |

| 6-Chloropurine | 0.524 | Crippen Method | [9] |

-

Expected Influence of the Arabinose Moiety: The addition of the hydrophilic arabinose sugar, with its three hydroxyl groups, will significantly decrease the LogP value compared to the 6-chloropurine base. The resulting nucleoside analog is expected to be quite polar, with a negative LogP value, indicating a preference for the aqueous phase over the lipid phase. This is a common characteristic of nucleoside analogs.[10]

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For purine derivatives, the nitrogen atoms in the purine ring can be protonated or deprotonated, influencing properties like solubility, receptor binding, and membrane transport. Knowing the pKa is essential for developing formulations and predicting behavior in physiological environments.

This method is ideal for compounds containing a chromophore, like the purine ring, where the UV-visible absorption spectrum changes upon ionization. It is a sensitive technique that requires a minimal amount of sample.[11][12]

Methodology:

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[11]

-

Sample Preparation: Prepare a stock solution of the 6-chloropurine arabinoside derivative (e.g., in DMSO). Add a small, fixed volume of this stock solution to each buffer in a 96-well UV-transparent plate to achieve a final concentration suitable for UV analysis.[11]

-

Spectral Acquisition: Measure the full UV absorbance spectrum (e.g., 230-400 nm) for the compound in each buffer solution using a microplate spectrophotometer.

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) using non-linear regression software. The inflection point of the curve corresponds to the pKa value.[12]

-

Caption: Workflow for UV-Spectrophotometric pKa Determination.

For purines, multiple pKa values are possible. The most relevant pKa for 6-chloropurine derivatives would involve the protonation/deprotonation of the purine ring nitrogens. This value will define the charge state of the molecule at physiological pH (~7.4), which directly impacts its interaction with biological targets and its ability to cross cell membranes.

Chemical Stability and Reactivity

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation (stress testing) studies are performed to intentionally degrade the molecule and identify its likely degradation pathways.[13][14]

This protocol exposes the drug substance to a range of harsh conditions to accelerate decomposition, as outlined in ICH guideline Q1A(R2).[13] The goal is to achieve 5-20% degradation to ensure that analytical methods are capable of detecting impurities.[14]

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60-80°C).

-

Oxidation: Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.[13]

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 105°C) and the compound in solution to elevated temperatures.

-

Photostability: Expose the solid or solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[15]

Analysis:

-

Following exposure, samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS).

-

The goal is to achieve mass balance, where the decrease in the main peak area is accounted for by the sum of the areas of the degradation product peaks.[16]

-

This study validates the analytical method's ability to separate degradants from the parent compound and helps in the structural elucidation of major degradation products.

Caption: Logic of a Forced Degradation (Stress Testing) Study.

A key aspect of the "stability" of 6-chloropurine derivatives is the reactivity of the C6-chloro group. This is not a degradation pathway in the traditional sense but a designed-in feature for synthetic utility. The electron-withdrawing nature of the purine ring system makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward synthesis of a vast number of derivatives by reacting the 6-chloro precursor with various nucleophiles.[16]

Interplay of Properties and Drug Development Implications

The physicochemical properties discussed are not independent variables; they are interconnected and collectively dictate the "drug-likeness" of a molecule.

-

Solubility & pKa: The aqueous solubility of an ionizable compound like a purine derivative is highly dependent on pH. A basic nitrogen in the purine ring will be protonated at low pH, forming a more soluble salt. Understanding the pKa allows formulators to select appropriate pH conditions to maximize solubility for both oral and parenteral formulations.

-

LogD, pKa, & Permeability: While LogP describes the lipophilicity of the neutral molecule, LogD describes it at a given pH. At physiological pH (7.4), the LogD value, which depends on the pKa, is a better predictor of membrane permeability. A molecule that is highly ionized at pH 7.4 will generally have lower passive permeability across lipid membranes.

-

Stability & Synthesis: The inherent reactivity of the C6-chloro group is a synthetic advantage but can also be a stability liability if not considered during formulation. For example, excipients with nucleophilic functional groups could potentially react with the drug substance over time.

Caption: Interplay of Physicochemical Properties and ADME.

Conclusion and Future Directions

6-Chloro-9-(arabinofuranosyl)purine is a molecule of significant synthetic and potential therapeutic value. A thorough characterization of its physicochemical properties is not merely an academic exercise but a critical step in the path to developing safe and effective medicines. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary data to support drug discovery and development programs.

Future work should focus on generating a comprehensive, publicly available database of experimental physicochemical data for a wider range of 6-chloropurine arabinoside derivatives. This would enable the development of more accurate quantitative structure-property relationship (QSPR) models, further accelerating the design of next-generation nucleoside analog therapeutics with optimized ADME profiles.

References

- 1. Synthesis and cytotoxicity of 6-selenopurine arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Chloropurine | 87-42-3 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. sgs.com [sgs.com]

synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides

An In-Depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranosyl Nucleosides

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 2'-Fluoro-Arabinofuranosyl Nucleosides (FANA)

In the landscape of nucleic acid therapeutics, the precise modification of the sugar moiety has profound implications for the stability, binding affinity, and biological activity of oligonucleotides. Among these modifications, the introduction of a fluorine atom at the 2'-position of the arabinofuranose ring, to create 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides (FANA), has emerged as a cornerstone of modern drug development. These analogs exhibit a unique conformational preference that enhances their binding to complementary RNA strands, making them potent effectors in antisense and RNAi applications.[1][2][3][4] The presence of the electronegative fluorine atom not only improves nuclease resistance but also pre-organizes the sugar pucker into a conformation favorable for A-form helices, characteristic of RNA duplexes.[1][5] This guide provides a comprehensive overview of the synthetic strategies employed to construct these valuable building blocks, intended for researchers and professionals in the field of medicinal chemistry and drug development.

I. Core Synthetic Strategies: A Convergent Approach

The is predominantly achieved through a convergent approach. This strategy involves the independent synthesis of a suitably protected 2-deoxy-2-fluoro-arabinofuranosyl donor, followed by its coupling with a silylated nucleobase. This method offers significant flexibility, allowing for the preparation of a wide array of nucleoside analogs. A less common, linear approach involves the direct fluorination of a pre-formed nucleoside, which can be challenging and often results in lower yields.[6][7]

A. Synthesis of the Fluorinated Sugar Donor

The critical step in the synthesis of FANA is the stereoselective introduction of the fluorine atom at the 2'-position with the desired arabino configuration. The most prevalent starting material for this transformation is a protected D-ribofuranose derivative.

1. Fluorination of a Protected Ribofuranose

A widely adopted method involves the deoxofluorination of a protected ribofuranose precursor, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose, using diethylaminosulfur trifluoride (DAST).[1][8] This reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the C2' position and affording the desired arabino stereochemistry.

-

To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane, add DAST (3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the title compound.[1]

2. Preparation of the Glycosyl Bromide

The resulting 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is then converted into a more reactive glycosyl donor, typically a glycosyl bromide. This is achieved by treating the fluorinated sugar with a solution of hydrogen bromide in acetic acid.[1]

-

Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1.0 eq) in dichloromethane.

-

Add a 30% solution of HBr in acetic acid (excess) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude glycosyl bromide, which is often used in the next step without further purification.[1]

B. Glycosylation: The Vorbrüggen Approach

The coupling of the fluorinated glycosyl donor with a nucleobase is a pivotal step that establishes the N-glycosidic bond. The Vorbrüggen glycosylation is the most widely employed method for this transformation due to its high efficiency and stereoselectivity.[9][10] This reaction typically involves the use of a silylated nucleobase and a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Mechanism of Vorbrüggen Glycosylation

The reaction proceeds through the formation of a transient oxocarbenium ion intermediate from the glycosyl donor, facilitated by the Lewis acid. The silylated nucleobase then attacks the anomeric center, predominantly from the β-face, to yield the desired β-nucleoside. The use of silylated bases enhances their nucleophilicity and solubility in organic solvents.[10]

Experimental Protocol: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine

-

Prepare the silylated thymine in situ by refluxing thymine with an excess of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until the solution becomes clear. Remove the excess HMDS under reduced pressure.

-

Dissolve the crude 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (1.0 eq) and the silylated thymine (1.2 eq) in an anhydrous solvent such as acetonitrile or carbon tetrachloride.[1]

-

Add the Lewis acid catalyst (e.g., TMSOTf, catalytic amount) and stir the reaction mixture at room temperature or under reflux until the reaction is complete as monitored by TLC.

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the resulting protected nucleoside by silica gel column chromatography.[1]

C. Chemo-Enzymatic Synthesis

An alternative and elegant approach for the synthesis of purine 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides involves a chemo-enzymatic method.[11][12][13] This strategy relies on the stereoselective enzymatic glycosylation of a purine base with a 2-deoxy-2-fluoro-arabinofuranosyl-α-1-phosphate donor. The key α-1-phosphate can be synthesized chemically from the corresponding 1-bromo-2-fluorosugar.[11][12][13] This method offers high stereoselectivity and is particularly useful for the synthesis of purine nucleosides, which can be challenging to obtain with high β-selectivity using purely chemical methods.

D. Deprotection and Further Functionalization

The final step in the synthesis of the free nucleoside is the removal of the protecting groups. The benzoyl groups are typically removed by treatment with a solution of ammonia in methanol.

For the incorporation of these nucleosides into oligonucleotides, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to generate the corresponding phosphoramidite building block.[14]

II. Visualization of the Synthetic Pathway

The following diagram illustrates the core synthetic workflow for the preparation of a protected 2'-deoxy-2'-fluoro-arabinofuranosyl pyrimidine nucleoside.

References

- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Action of 6-Chloropurine Nucleoside Analogs

Abstract

6-Chloropurine nucleoside analogs represent a class of purine antimetabolites with significant potential in oncology and virology. As prodrugs, their cytotoxicity is contingent upon intracellular metabolic activation to their corresponding nucleotide forms. These active metabolites subsequently exert their effects through a dual mechanism: the competitive inhibition of key enzymes in the de novo purine biosynthesis pathway and their fraudulent incorporation into cellular nucleic acids. This guide provides a detailed examination of the molecular mechanisms underpinning the bioactivation, target engagement, and cellular consequences of 6-chloropurine nucleoside analog activity. We will explore the causal relationships behind their cytotoxic effects, detail the experimental protocols used to elucidate these mechanisms, and discuss potential avenues of tumor resistance.

Introduction: The Rationale for Purine Antagonism

Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleic acid precursors to sustain DNA and RNA synthesis. The de novo purine biosynthesis pathway is a critical metabolic route that provides the necessary adenine and guanine nucleotides. Purine analogs are designed to mimic endogenous purine bases, enabling them to enter these metabolic pathways where they act as "Trojan horses." By either inhibiting critical enzymes or being incorporated into nascent DNA and RNA chains, they effectively disrupt cellular replication and lead to cell death.[1][2] 6-Chloropurine nucleoside analogs are a distinct subset of these agents, characterized by an electrophilic chlorine atom at the 6-position of the purine ring, which dictates a unique metabolic fate and potent target interactions.[3]

The Critical Pathway of Metabolic Activation

Unmodified 6-chloropurine nucleoside analogs are biologically inert. Their therapeutic activity is entirely dependent on a multi-step intracellular conversion into active nucleotide analogs. This bioactivation cascade is a self-validating system; failure at any step can lead to drug resistance.

Anabolic Conversion to Monophosphate Nucleotides

Upon cellular uptake, facilitated by human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs), the initial and rate-limiting activation step is phosphorylation.[2] This reaction is catalyzed by cellular kinases, such as deoxycytidine kinase (dCK) for deoxyribonucleosides or adenosine kinase (AK) for ribonucleosides, to yield the 5'-monophosphate derivative, 6-chloropurine ribonucleoside 5'-monophosphate (6-Cl-IMP) or its deoxyribose equivalent.

Diphosphate and Triphosphate Formation

Subsequent phosphorylation events are carried out by other cellular kinases, such as guanylate kinase, converting the monophosphate form into the corresponding di- and triphosphate analogs (6-Cl-IDP/6-Cl-dIDP and 6-Cl-ITP/6-Cl-dITP). The triphosphate forms are the ultimate substrates for nucleic acid polymerases.

The Role of the 6-Chloro Moiety: A Point of Divergence

The chlorine atom at the 6-position is a key feature. It is a good leaving group, making the C6 position susceptible to nucleophilic attack. This leads to metabolic pathways distinct from those of its thio-analogs, 6-mercaptopurine and 6-thioguanine.

One significant pathway involves the displacement of the chlorine by the sulfhydryl group of glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs).[4] This conjugation is typically a detoxification mechanism, rendering the compound more water-soluble for excretion.[5][6] However, this pathway also leads to a depletion of cellular GSH pools, which can induce significant oxidative and endoplasmic reticulum stress, contributing to cytotoxicity.[4]

Alternatively, the activated 6-chloropurine monophosphate can serve as a potent inhibitor of downstream enzymes before any modification at the C6 position.

Caption: Metabolic activation and mechanistic pathways of 6-chloropurine ribonucleoside.

Primary Molecular Targets and Downstream Consequences

The cytotoxic effects of activated 6-chloropurine nucleoside analogs are multifaceted, primarily stemming from the inhibition of de novo purine synthesis and the disruption of nucleic acid integrity.

Covalent Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The cornerstone of the antimetabolite activity of 6-chloropurine analogs is the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides.[7]

The active metabolite, 6-Cl-IMP, acts as a powerful, irreversible inhibitor of IMPDH.[8][9] Mechanistic studies have shown that 6-Cl-IMP binds to the IMP active site, where the thiol group of a key cysteine residue (Cys-331 in human type II IMPDH) attacks the electrophilic C6 position of the purine ring.[8] This results in the displacement of the chloride ion and the formation of a stable, covalent enzyme-inhibitor adduct, effectively inactivating the enzyme.[8]

The consequences of IMPDH inhibition are profound:

-

Depletion of Guanine Nucleotides: The block in XMP production leads to a rapid decrease in the intracellular pools of GMP, GDP, and GTP.

-

Disruption of DNA and RNA Synthesis: The lack of GTP, a crucial building block, halts nucleic acid synthesis, leading to cell cycle arrest.[10]

-

Impaired Signal Transduction: GTP is essential for the function of G-proteins, which are critical cellular signal transducers. Depletion of GTP compromises these signaling pathways, which can further induce apoptosis.[7]

Incorporation into DNA and RNA

The triphosphate metabolites of 6-chloropurine nucleosides (e.g., 6-Cl-dITP) are recognized as substrates by cellular DNA and RNA polymerases. Their incorporation into nascent nucleic acid chains leads to:

-

Chain Termination: The presence of the analog can stall the progression of the polymerase, leading to premature chain termination.

-

DNA Damage and Mismatch Repair: If incorporated, the analog-containing DNA may be recognized as damaged, triggering a futile cycle of mismatch repair that can lead to DNA strand breaks and the initiation of apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of IMPDH inhibition, nucleic acid disruption, and cellular stress is the induction of programmed cell death (apoptosis) and a halt in cell proliferation.[10] Experimental analysis consistently shows that treatment with 6-chloropurine nucleoside analogs leads to:

-

G2/M Phase Arrest: Cells are unable to complete the G2/M transition, a common outcome of significant DNA damage.[10]

-

Apoptosis: Hallmarks of apoptosis, such as the externalization of phosphatidylserine on the cell membrane and activation of caspases, are readily observed.[10]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of 6-chloropurine nucleoside analogs is typically evaluated across a panel of human cancer cell lines using assays that measure cell viability or growth inhibition, such as the Sulforhodamine B (SRB) assay. The results are often expressed as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a given process).

| Analog Type | Cell Line | Cancer Type | Reported GI₅₀/IC₅₀ (µM) | Reference |

| Perbenzylated hexosyl-6-chloropurine | Multiple (Melanoma, Lung, Ovarian, Colon) | Various Solid Tumors | Micromolar range, comparable to cladribine | [11] |

| N9-linked bicyclic 6-chloropurine | MCF-7 | Breast Cancer | Similar to 5-fluorouracil | [4] |

| Purine coumarin acyclic nucleoside | HeLa, HepG2 | Cervical, Liver | 25 - 35 µM | [4] |

| β-D-mannopyranosyl-purine derivative | N/A | N/A | 1.5 µM | [4] |

Mechanisms of Resistance

The development of resistance is a significant challenge in cancer chemotherapy. For 6-chloropurine nucleoside analogs, resistance can emerge from alterations at multiple points in their mechanism of action.

-

Impaired Cellular Uptake: Downregulation or mutation of nucleoside transporters (hENTs/hCNTs) can reduce the intracellular concentration of the prodrug, preventing it from reaching its activating enzymes.[2]

-

Defective Metabolic Activation: The loss or reduced activity of the initial phosphorylating enzymes (e.g., dCK, AK) is a common mechanism of resistance to nucleoside analogs. Without conversion to the monophosphate form, the drug remains inert.[1][12]

-

Increased Drug Efflux or Detoxification: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.[2] Furthermore, increased expression or activity of Glutathione S-transferases (GSTs) can enhance the conjugation and detoxification of the 6-chloropurine moiety, preventing it from reaching its intracellular targets.[5][6] This represents a specific and predictable resistance mechanism for this class of compounds.

-

Target Enzyme Alterations: Mutations in IMPDH that alter the binding site of 6-Cl-IMP could reduce its inhibitory potency, although this is less common for irreversible, covalent inhibitors.

Key Experimental Protocols

The elucidation of the mechanisms described above relies on a suite of well-established experimental techniques. The following are foundational protocols for researchers in this field.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density based on the stoichiometric binding of the SRB dye to cellular proteins, providing a reliable method for determining drug-induced cytotoxicity.[13][14]

Methodology:

-

Cell Plating: Seed adherent cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 200 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of the 6-chloropurine nucleoside analog to triplicate wells. Include a vehicle-only control (e.g., DMSO) and a positive control inhibitor.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well without removing the supernatant. Incubate at 4°C for 1 hour.

-

Washing: Carefully remove the TCA/medium and wash the plate five times with slow-running tap water. Remove excess water and allow the plate to air dry completely.

-

Staining: Add 100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

-

Post-Stain Wash: Quickly remove the SRB solution and wash the wells four times with 1% (vol/vol) acetic acid to remove unbound dye.

-

Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.

-

Analysis: Subtract the background OD (medium-only wells) and calculate the percentage of cell growth inhibition relative to the vehicle-only control wells. Plot the inhibition percentage against the log of the drug concentration to determine the GI₅₀/IC₅₀ value.

Caption: A streamlined workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies DNA content to determine the distribution of cells throughout the cell cycle phases (G0/G1, S, G2/M).[15][16]

Methodology:

-

Cell Culture and Treatment: Culture 1-2 x 10⁶ cells with the desired concentration of the 6-chloropurine nucleoside analog for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 1 mL of cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and add it dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing. This step is crucial to prevent cell clumping.

-

Storage/Incubation: Fix the cells for at least 30 minutes on ice. Cells can be stored at 4°C for up to several days.

-

Rehydration: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the ethanol and resuspend the pellet in 1 mL of cold PBS.

-

RNAse Treatment: Add 10 µL of RNase A (10 mg/mL stock) to the cell suspension. Incubate at 37°C for 30 minutes. This step is essential as propidium iodide (PI) can also bind to double-stranded RNA.

-

Staining: Add 50 µL of propidium iodide (1 mg/mL stock) to the cell suspension for a final concentration of ~50 µg/mL.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL2 or FL3). Collect at least 10,000 events.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[11][17]

Methodology:

-

Cell Treatment: Induce apoptosis by treating cells with the 6-chloropurine nucleoside analog for the desired time.

-

Harvesting: Collect all cells, including those in the supernatant, by centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately by flow cytometry. Use a 488 nm laser for excitation. Collect FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

6-Chloropurine nucleoside analogs are potent cytotoxic agents whose mechanism of action is rooted in the fundamental processes of nucleotide metabolism and nucleic acid synthesis. Their efficacy is dictated by a precise sequence of metabolic activation, culminating in the covalent inhibition of IMPDH and fraudulent incorporation into DNA and RNA. Understanding this intricate mechanism, from cellular uptake to the induction of apoptosis, is paramount for their rational development and clinical application. The unique role of the 6-chloro moiety, particularly its interaction with the glutathione system, presents both a distinct cytotoxic mechanism and a predictable pathway for drug resistance. Future research should focus on designing second-generation analogs that can either bypass key resistance mechanisms (e.g., by being less dependent on specific transporters or kinases) or exploit them (e.g., designing prodrugs activated by overexpressed GSTs in resistant tumors). A thorough understanding of the interplay between their metabolic activation, target engagement, and resistance pathways will continue to guide the development of more effective and selective anticancer and antiviral therapies.

References

- 1. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione S-transferases--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the active site of human IMP dehydrogenase using halogenated purine riboside 5'-monophosphates and covalent modification reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active-site modification of native and mutant forms of inosine 5'-monophosphate dehydrogenase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. static.igem.org [static.igem.org]

Introduction: The Strategic Imperative of Fluorination in Purine Nucleoside Drug Design

An In-Depth Technical Guide to the Biological Activity of Fluorinated Purine Nucleosides

In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1] These molecules function as antimetabolites, masquerading as natural building blocks to disrupt the replication of viral pathogens and malignant cells.[2] The strategic incorporation of fluorine into the purine nucleoside scaffold has emerged as a powerful and frequently employed strategy to enhance therapeutic potential.[3][4] This is not a random substitution; it is a calculated decision rooted in the unique physicochemical properties of the fluorine atom.

The rationale for fluorination is multifaceted:

-

Bioisosteric Mimicry: Fluorine's van der Waals radius is similar to that of a hydrogen atom, yet it can also serve as an isopolar and isosteric mimic of a hydroxyl group.[1][4] This allows it to replace these groups with minimal steric disruption while fundamentally altering the molecule's electronic properties.

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[4] This increased strength confers resistance to oxidative metabolism and enhances the stability of the crucial glycosidic bond, particularly in acidic environments, prolonging the compound's biological lifetime.[1][3]

-

Modulation of Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[3][5] Furthermore, fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, which can in turn affect binding interactions with target enzymes.[4][5]

These modifications collectively improve the pharmacokinetic and pharmacodynamic profiles of the nucleoside analogues, leading to drugs with greater potency, selectivity, and durability.[3][6] This guide provides a comprehensive overview of the synthesis, mechanisms of action, therapeutic applications, and evaluation methodologies for fluorinated purine nucleosides, intended for researchers and drug development professionals in the field.

Part 1: Synthetic Strategies for Accessing Fluorinated Purine Nucleosides

The biological evaluation of any novel compound begins with its synthesis. The methods chosen can dictate the feasibility of producing structural variants for structure-activity relationship (SAR) studies. Two principal strategies dominate the synthesis of fluorinated purine nucleosides.[1][7]

The Divergent Approach: Direct Fluorination of Preformed Nucleosides

This linear synthetic method involves the direct fluorination of a hydroxyl group on the sugar moiety of an existing purine nucleoside.[1][7] The primary advantage of this approach is the retention of the original nucleoside's stereochemistry.[7]

-

Causality in Reagent Choice: The selection of the fluorinating agent is critical. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly used to replace a hydroxyl group with fluorine, typically proceeding through an SN2 mechanism which results in an inversion of stereochemistry at the targeted carbon.[1][8] This is a crucial consideration in drug design, as the stereochemistry of the fluorine atom (e.g., 2'-α vs. 2'-β) can dramatically impact biological activity.[1]

The Convergent Approach: Glycosylation with a Fluorinated Sugar

This strategy involves two separate components: the synthesis of a purine base and the synthesis of a fluorinated sugar moiety. These two pieces are then coupled in a glycosylation reaction to form the final nucleoside.[1][7]

-

Rationale for Use: The convergent approach is often more versatile, allowing for significant modifications to both the heterocyclic base and the sugar component independently.[9] This is particularly advantageous for building a library of analogues for SAR studies. For instance, various substituted purines can be coupled with a common fluorinated sugar intermediate to rapidly explore the impact of base modifications on biological activity.[9] Reactions like the Suzuki and Stille cross-coupling can be employed to add diverse substituents to the purine ring before or after glycosylation.[9]

Part 2: The Molecular Mechanism of Action

Fluorinated purine nucleosides are prodrugs; they are biologically inert until activated within the target cell. Their mechanism of action is a multi-step intracellular process that culminates in the disruption of nucleic acid synthesis.[10]

-

Cellular Uptake: The journey begins with transport into the cell, often via human equilibrative nucleoside transporter (hENT) proteins.[11]

-

Intracellular Phosphorylation: Once inside, the nucleoside analogue undergoes a series of phosphorylation events, catalyzed by host or viral kinases, to be converted into its active 5'-triphosphate form.[1][10] The initial phosphorylation, often by deoxycytidine kinase for deoxyribose-based analogues, is frequently the rate-limiting step.[1]

-

Inhibition of Target Enzymes & Chain Termination: The active triphosphate metabolite is the key effector molecule. It acts as a competitive inhibitor of viral or cellular DNA/RNA polymerases.[7][10] It competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing nucleic acid chain. If incorporated, the absence of a 3'-hydroxyl group (or its altered stereochemistry due to the fluorine atom) prevents the formation of the next phosphodiester bond, leading to obligate chain termination.[7][12] Some analogues can also inhibit other crucial enzymes involved in nucleotide metabolism, such as ribonucleotide reductase.[3][10]

This pathway highlights why the cellular kinase profile is a critical determinant of a drug's efficacy and spectrum of activity.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

An In-depth Technical Guide to the Role of Benzoyl Protecting Groups in Nucleoside Synthesis

Abstract: In the precise and demanding field of synthetic nucleic acid chemistry, protecting groups are the unsung heroes that ensure the fidelity of oligonucleotide synthesis. Among these, the benzoyl (Bz) group is a foundational tool, particularly for the safeguarding of exocyclic amines on deoxyadenosine (dA), deoxycytidine (dC), and their ribonucleoside counterparts. This guide provides an in-depth exploration of the benzoyl group's function, from the chemical principles of its application and the stability that makes it indispensable, to the specifics of its removal. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical component in nucleoside chemistry.

The Imperative for Protection in Nucleoside Synthesis

The synthesis of oligonucleotides is a sequential process, most commonly performed via the phosphoramidite method on a solid support.[1] Each cycle involves the addition of a single, activated nucleoside monomer to the growing chain. Nucleosides, however, possess multiple reactive sites: the 5'- and 3'-hydroxyl groups of the sugar moiety, and the exocyclic amino groups on the nucleobases adenine, guanine, and cytosine.[]

To ensure that the phosphoramidite coupling reaction occurs exclusively at the desired 5'-hydroxyl position, all other nucleophilic sites must be temporarily masked.[3] This is the primary role of protecting groups. An ideal protecting group for a nucleobase must satisfy a critical duality: it must be robust enough to withstand all the steps of the synthesis cycle—detritylation, coupling, capping, and oxidation—yet be removable at the end of the synthesis under conditions that do not damage the newly formed oligonucleotide chain.[][4]

The benzoyl group, an acyl-type protecting group, has long been a standard choice for the exocyclic amines of adenosine and cytidine due to its excellent fulfillment of these criteria.[4][5]

The Chemistry of Benzoyl Group Installation

The introduction of the benzoyl group (benzoylation) is a crucial first step in preparing nucleoside phosphoramidite monomers.[3] The process involves the acylation of the exocyclic amino groups of nucleosides like deoxyadenosine and deoxycytidine.

Standard Benzoylation Protocol

The most common method for benzoylation utilizes benzoyl chloride (Bz-Cl) in the presence of a base, typically anhydrous pyridine.[3][4] Pyridine serves a dual role: it acts as a solvent and as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Mechanism of Benzoylation: The reaction proceeds via nucleophilic acyl substitution. The exocyclic amine of the nucleobase acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine facilitates the reaction by activating the benzoyl chloride and scavenging the resulting HCl.

Transient Protection Strategy

A highly efficient "one-flask" procedure for selective N-acylation is the transient protection method.[4] In this approach, the hydroxyl groups of the sugar are temporarily protected as silyl ethers using an agent like chlorotrimethylsilane. This allows the subsequent benzoylation to occur selectively on the exocyclic amine. The temporary silyl groups are then easily removed during the aqueous work-up with ammonium hydroxide, which also hydrolyzes any O-benzoylated byproducts.[4]

Click to view a detailed experimental protocol for benzoylation.

Protocol: N6-Benzoylation of 5'-O-DMT-2'-deoxyadenosine [3]

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

-

Benzoyl chloride (Bz-Cl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The starting material, 5'-O-DMT-2'-deoxyadenosine, is dried by co-evaporation with anhydrous pyridine to remove any residual water.

-

The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., Argon).

-

The solution is cooled to 0°C in an ice bath.

-

Benzoyl chloride is added dropwise to the solution with constant stirring. The amount added is typically in slight excess relative to the amino groups.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM).

-

The DCM solution is washed sequentially with a saturated sodium bicarbonate solution and then with brine to remove pyridine hydrochloride and excess reagents.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the pure N6-benzoyl-5'-O-DMT-2'-deoxyadenosine.

Stability and Orthogonality: The Benzoyl Group's Key Advantage

The success of solid-phase oligonucleotide synthesis hinges on the concept of orthogonal protection . This means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. The benzoyl group is a prime example of this principle in action.

-

Stability to Acid: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle with a mild acid (e.g., trichloroacetic acid in DCM).[3] The amide bond of the N-benzoyl group is completely stable under these acidic conditions, preventing unwanted deprotection of the nucleobase.[4]

-

Stability to Coupling and Oxidation Reagents: The benzoyl group is inert to the phosphoramidite monomers, the activators (e.g., tetrazole), and the oxidizing agents (e.g., iodine/water) used during the chain elongation steps.[4]

This robust stability ensures that the exocyclic amine remains masked throughout the entire assembly of the oligonucleotide chain, preventing side reactions like chain branching and ensuring the integrity of the final product.[3][4]

Deprotection: The Final Unveiling

Once the oligonucleotide has been fully synthesized, all protecting groups must be removed to yield the final, functional nucleic acid. This is typically accomplished in a two-step process: cleavage from the solid support and deprotection of the nucleobases and phosphate groups.

The benzoyl groups are removed by basic hydrolysis of the amide bond, a process often referred to as ammonolysis.[4]

Deprotection Reagents and Conditions

The choice of deprotection reagent and conditions is critical and depends on the stability of the oligonucleotide itself and any modifications it may contain.

| Deprotection Method | Reagent(s) | Typical Conditions | Notes |

| Standard | Concentrated Ammonium Hydroxide (28-30%) | 55°C, 8-12 hours | A widely used, reliable method for standard DNA oligonucleotides.[][4] |

| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65°C, 10-15 minutes | Significantly reduces deprotection time.[4][6] Requires the use of Acetyl-dC (Ac-dC) instead of Benzoyl-dC (Bz-dC) to avoid a transamination side reaction.[7][8] |

| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature, 4 hours | Used for highly sensitive or modified oligonucleotides. Requires "UltraMild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[7] |

Mechanism of Ammonolysis: The deprotection is a base-catalyzed nucleophilic attack on the carbonyl carbon of the benzoyl group by ammonia or methylamine. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond and liberating the exocyclic amine of the nucleobase.[4][9]

Click to view a detailed experimental protocol for deprotection.

Protocol: Standard Deprotection using Aqueous Ammonia [4][9]

Materials:

-

Synthesized oligonucleotide on solid support (e.g., CPG)

-

Concentrated ammonium hydroxide (28-30%)

-

Sealed, pressure-rated vials

-

Heating block or oven

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide into a sealed vial.

-

Add concentrated ammonium hydroxide to completely submerge the support.

-

Seal the vial tightly to prevent the escape of ammonia gas.

-

Heat the vial at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the support (if using a standard succinyl linker) and removes the benzoyl and other base/phosphate protecting groups.[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Carefully open the vial in a well-ventilated fume hood.

-

Transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.

-

Evaporate the ammonia solution using a centrifugal evaporator or a stream of nitrogen.

-

The resulting residue contains the crude deprotected oligonucleotide, which is now ready for purification (e.g., by HPLC or PAGE).

Conclusion: An Enduring Standard in Synthesis

The benzoyl protecting group is a cornerstone of modern oligonucleotide synthesis due to its predictable chemistry and robust performance.[3] Its stability under the acidic conditions of detritylation and its lability to basic ammonolysis provide the necessary orthogonality for the successful, high-fidelity assembly of DNA and RNA sequences. While faster deprotection strategies have led to the adoption of alternative protecting groups like acetyl for dC in specific applications, the benzoyl group remains the trusted standard for dA and a frequent choice for dC in many routine and large-scale syntheses.[7] A thorough understanding of its application and removal is, therefore, essential for any professional engaged in the synthesis of nucleic acids for research, diagnostics, or therapeutic development.

References

discovery and history of 2'-fluoroarabinofuranosyl nucleosides

An In-Depth Technical Guide to the Discovery and History of 2'-Fluoroarabinofuranosyl Nucleosides

Authored by Gemini, Senior Application Scientist

Abstract

The introduction of a fluorine atom at the 2'-arabino position of nucleosides marked a pivotal moment in medicinal chemistry, leading to the development of potent antiviral and anticancer agents. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for 2'-fluoroarabinofuranosyl (2'F-ara) nucleosides. We will explore the critical scientific insights that established the unique stereoelectronic properties conferred by the 2'-fluoro substituent, detailing its influence on glycosidic bond stability, sugar conformation, and ultimately, biological activity. This document will further dissect the mechanisms of action that underpin the therapeutic efficacy of these compounds, from the inhibition of viral and cellular polymerases to their role in the next generation of antisense oligonucleotides. Detailed synthetic protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this crucial class of therapeutic nucleosides.

Genesis of a "Magic" Moiety: Historical Perspective and Key Discoveries

The journey of 2'-fluoroarabinofuranosyl nucleosides began with the broader exploration of halogenated carbohydrates in the mid-20th century. The unique properties of fluorine—its small van der Waals radius, high electronegativity, and ability to form strong carbon-fluorine bonds—made it an attractive substituent for modulating the biological activity of nucleosides. The synthesis of the first nucleoside bearing a fluorinated carbohydrate was reported by Fox and coworkers, who prepared 2'-deoxy-2'-fluoro analogs of several pyrimidine nucleosides by treating 2,2'-anhydro nucleosides with hydrogen fluoride.[1] This seminal work laid the foundation for a new class of therapeutic agents.

The initial reports on the synthesis of 2'-deoxy-2'-fluoroarabinonucleosides (2'F-araN) emerged in 1969, sparking decades of research into their potential applications.[2] A significant breakthrough came with the discovery of their potent antiviral activities. Compounds like FIAC (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodocytosine), FMAU (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil), and FEAU (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil), first synthesized in Fox's group, demonstrated remarkable efficacy against a range of viruses including Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Cytomegalovirus (CMV).[1] This activity was attributed to the arabino ('up') configuration of the 2'-fluorine, which conferred unique biochemical properties compared to the ribo ('down') configuration.

The field further expanded into oncology with the development of nucleosides like Fludarabine (F-ara-A) and Clofarabine, a second-generation purine nucleoside analog.[3][4] These compounds proved effective against various leukemias and lymphomas.[3][5] The key to their success was the increased stability of the glycosidic bond to both acidic and enzymatic cleavage, a direct consequence of the electron-withdrawing nature of the 2'-fluoro substituent.[1][4] This enhanced stability improved their pharmacokinetic profiles and therapeutic indices.

The following diagram illustrates the key milestones in the development of 2'F-ara nucleosides.

Caption: Key Milestones in 2'F-ara Nucleoside Development.

The Art of Fluorination: Synthetic Strategies

The synthesis of 2'-fluoroarabinofuranosyl nucleosides has evolved significantly, with chemists developing increasingly efficient and stereoselective methods. The primary challenge lies in the controlled introduction of the fluorine atom into the C2' 'up' or arabino configuration. Broadly, these strategies can be categorized as either linear (modification of a pre-formed nucleoside) or convergent (coupling of a fluorinated sugar with a nucleobase).[6]

Early Methods: Anhydronucleoside Ring Opening

The pioneering approach involved the ring-opening of a 2,2'-anhydronucleoside with a fluoride source, such as hydrogen fluoride (HF) in an appropriate solvent.[1] This SN2 reaction introduces the fluorine atom at the C2' position with inversion of configuration, directly yielding the desired arabino stereochemistry. While historically significant, the harsh conditions required for this reaction limit its applicability to nucleobases that are stable in strong acid.

Convergent Synthesis: The Power of Fluorinated Glycosyl Donors

Convergent approaches have become the mainstay for synthesizing a wide array of 2'F-ara nucleosides.[6] This strategy involves the preparation of a suitably protected 2-deoxy-2-fluoro-arabinofuranosyl donor, which is then coupled with a silylated nucleobase. A key intermediate in many of these syntheses is 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose. The anomeric effect of the C2'-fluorine helps to control the stereochemistry of the subsequent glycosylation reaction, preferentially forming the desired β-nucleosides.[1]

The fluorinated sugar itself can be prepared from readily available starting materials like D-glucose or 1,3,5-tri-O-benzoyl-d-ribose.[1][7] A common fluorinating agent used for this purpose is (diethylamino)sulfur trifluoride (DAST), which reacts with a hydroxyl group to introduce fluorine with inversion of stereochemistry.[6]

The following diagram illustrates a generalized convergent synthetic route.

Caption: Generalized Convergent Synthetic Pathway.

Chemo-Enzymatic Approaches

More recently, chemo-enzymatic methods have been developed, particularly for the synthesis of purine nucleosides where controlling regioselectivity (N7 vs. N9) can be challenging.[8] These methods involve the chemical synthesis of a 2-deoxy-2-fluoroarabinofuranosyl-α-1-phosphate, which is then used as a substrate for a purine nucleoside phosphorylase (PNP) enzyme. The enzyme catalyzes the stereospecific and regiospecific glycosylation of the purine base, offering high yields and purity.[8]

| Synthetic Method | Advantages | Disadvantages | Key Reagents |

| Anhydronucleoside Opening | Direct, stereospecific | Harsh conditions, limited substrate scope | HF, 2,2'-Anhydronucleoside |

| Convergent Synthesis | Versatile, widely applicable | Multi-step, requires protecting groups | DAST, TMS-Br, Silylated Base |

| Chemo-Enzymatic | High stereoselectivity & regioselectivity | Requires specific enzymes, substrate synthesis | Phosphorylase enzymes |

Experimental Protocol: Synthesis of 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-thymine (araF-T)

This protocol is a modification of literature procedures and exemplifies the convergent synthesis approach.[7]

Step 1: Preparation of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide (2)

-

Start with readily available 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

-

Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C under an inert atmosphere (e.g., Argon).

-

Slowly add (diethylamino)sulfur trifluoride (DAST). The use of DAST for this transformation has been shown to proceed in good yield.[7]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the fluorinated sugar intermediate.

-

Convert the fluorinated sugar to the corresponding glycosyl bromide by treatment with HBr in acetic acid or using a reagent like trimethylsilyl bromide (TMS-Br).

Step 2: Silylation of Thymine

-

Suspend thymine in hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate or trimethylsilyl chloride (TMS-Cl).

-

Reflux the mixture until a clear solution is obtained, indicating the formation of 2,4-bis-O-(trimethylsilyl)thymine.

-

Remove excess HMDS by evaporation under reduced pressure.

Step 3: Glycosylation

-

Dissolve the glycosyl bromide (2) and the silylated thymine in a suitable anhydrous solvent (e.g., acetonitrile or CCl₄).[7]

-

Reflux the reaction mixture for several hours to days, monitoring by TLC.[7]

-

After completion, cool the reaction and quench with methanol.

-

Filter any solid formed and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography to isolate the protected nucleoside, 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine.

Step 4: Deprotection

-

Dissolve the protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.

-

Stir at room temperature until the benzoyl protecting groups are completely removed (monitored by TLC).

-

Neutralize the reaction with an acidic resin or acetic acid.

-

Concentrate the solution and purify the final product (araF-T) by recrystallization or chromatography.

-

Characterize the final compound using ¹H-NMR, ¹⁹F-NMR, and mass spectrometry. The presence of a five-bond coupling between H6 and the 2'-fluorine in the NMR spectrum is a characteristic feature of β-configured 2'F-ara-nucleosides.[7][9]

Mechanism of Action: The Stereoelectronic Advantage

The therapeutic success of 2'F-ara nucleosides stems from the profound impact of the 2'-fluoro group on their structure and function. The fluorine atom's high electronegativity in the arabino configuration creates a unique stereoelectronic environment that governs the molecule's interaction with cellular machinery.

Antiviral and Anticancer Activity: A Tale of Two Polymerases

As with most nucleoside analogs, 2'F-ara compounds are prodrugs that must be activated intracellularly via phosphorylation to their 5'-triphosphate form. This bioactivation is carried out by host or viral kinases.

-

Kinase Phosphorylation: The initial phosphorylation is often the rate-limiting step and a key determinant of selectivity. For example, in herpesvirus-infected cells, viral thymidine kinase preferentially phosphorylates analogs like FIAU and FMAU, concentrating the active drug in infected cells.[10][11]

-

Inhibition of DNA Synthesis: The resulting 2'F-ara-nucleoside triphosphate acts as a competitive inhibitor and/or a fraudulent substrate for DNA polymerases.[12][13]

-

Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleoside triphosphate (dNTP) for the active site of the polymerase.

-

Chain Termination: If incorporated into a growing DNA strand, the presence of the 2'-fluoroarabinofuranosyl sugar can disrupt the subsequent addition of the next nucleotide, leading to chain termination.[13][14] This is the primary mechanism for many of these drugs. The triphosphate of 4'-thio-FAC, for instance, is a potent inhibitor of DNA polymerase α and acts as a chain terminator.[12][13]

-

The diagram below illustrates this mechanism.

Caption: Mechanism of DNA Synthesis Inhibition.

Application in Antisense Oligonucleotides (2'F-ANA)

The unique conformational preferences of the 2'-fluoroarabinose sugar have been harnessed in the field of antisense technology. Oligonucleotides containing 2'F-araN units are known as 2'F-Arabinonucleic Acids (2'F-ANA).

-

Conformational Preference: The 2'-fluorine in the arabino configuration induces an O4'-endo or 'eastern' sugar pucker, which is conformationally intermediate between the C2'-endo pucker typical of B-form DNA and the C3'-endo pucker of A-form RNA.[7]

-

Enhanced Binding and Stability: This conformational adaptability allows 2'F-ANA to form highly stable duplexes with complementary RNA targets.[7]

-

RNase H Activation: Crucially, the resulting 2'F-ANA/RNA hybrid duplex adopts a structure that is recognized and cleaved by RNase H.[7][9] This enzyme is a key component of the primary mechanism of action for many antisense oligonucleotides, as it mediates the degradation of the target mRNA, leading to gene silencing.[7][9] This is a significant advantage over other 2'-modified nucleosides (like 2'-O-Methyl), which form stable duplexes with RNA but are not substrates for RNase H.[9]

| Compound | Primary Application | Mechanism of Action |

| FMAU | Antiviral (HBV, HSV) | Phosphorylated to triphosphate, inhibits viral DNA polymerase.[1][15] |

| Fludarabine (F-ara-A) | Anticancer (Leukemia) | Inhibits DNA polymerase and ribonucleotide reductase; induces apoptosis.[3] |

| Clofarabine | Anticancer (Leukemia) | Inhibits DNA polymerase and ribonucleotide reductase; resistant to deamination.[4] |

| 4'-thio-FAC | Anticancer (Solid Tumors) | DNA polymerase α inhibitor and chain terminator; orally effective.[12][13][16] |

| 2'F-ANA | Antisense Oligonucleotides | Forms stable duplex with mRNA, activates RNase H for target degradation.[7][9] |

Conclusion and Future Directions

From their initial synthesis in 1969, 2'-fluoroarabinofuranosyl nucleosides have carved out an indispensable niche in therapeutic drug development. The strategic placement of a single fluorine atom has yielded potent antiviral and anticancer agents that have saved countless lives. The journey from simple fluorination reactions to sophisticated chemo-enzymatic syntheses highlights the ingenuity of medicinal chemistry.

The story of 2'F-ara nucleosides is far from over. Current research continues to explore their potential in new therapeutic modalities:

-

Targeted Drug Delivery: Conjugating 2'F-ara nucleosides to targeting moieties to improve their delivery to cancer cells and reduce systemic toxicity.

-

RNA Interference: Incorporating 2'F-ara modifications into small interfering RNAs (siRNAs) to enhance their stability and mitigate off-target effects.[17]

-

Novel Prodrugs: Designing innovative prodrug strategies, like the 4'-thio modification in 4'-thio-FAC, to improve oral bioavailability and overcome resistance mechanisms.[16]

The "magic" moiety of the 2'-fluoroarabinofuranosyl group continues to be a source of inspiration, demonstrating how subtle atomic changes can lead to profound therapeutic gains. Its legacy serves as a powerful testament to the principles of rational drug design and the enduring potential of nucleoside chemistry.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2´-Deoxy-2´-[18F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(2'-Deoxy-2'-[18F]fluoro-β- d-arabinofuranosyl)-5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]